molecular formula C10H17F3N2O3 B13123545 1-Piperidin-4-yl-azetidin-3-ol trifluoroacetate

1-Piperidin-4-yl-azetidin-3-ol trifluoroacetate

Cat. No.: B13123545
M. Wt: 270.25 g/mol
InChI Key: AJEJZFXOABHJLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Piperidin-4-yl-azetidin-3-ol trifluoroacetate is a chemical compound with the molecular formula C8H16N2O.2C2HF3O2. It is known for its unique structure, which includes a piperidine ring and an azetidine ring, both of which are functionalized with hydroxyl and trifluoroacetate groups. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperidin-4-yl-azetidin-3-ol trifluoroacetate typically involves the reaction of piperidine derivatives with azetidine intermediates. One common method includes the following steps:

    Formation of the Piperidine Derivative: Starting with a piperidine precursor, the compound is functionalized to introduce the necessary substituents.

    Azetidine Ring Formation: The piperidine derivative is then reacted with an azetidine intermediate under controlled conditions to form the azetidine ring.

    Hydroxylation and Trifluoroacetylation:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of efficient catalysts, high-purity reagents, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-Piperidin-4-yl-azetidin-3-ol trifluoroacetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the trifluoroacetate group or to modify the piperidine or azetidine rings.

    Substitution: The trifluoroacetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce de-trifluoroacetylated derivatives.

Scientific Research Applications

1-Piperidin-4-yl-azetidin-3-ol trifluoroacetate is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Piperidin-4-yl-azetidin-3-ol trifluoroacetate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways.

Comparison with Similar Compounds

1-Piperidin-4-yl-azetidin-3-ol trifluoroacetate can be compared with other similar compounds, such as:

    1-Piperidin-4-yl-azetidin-3-ol: Lacks the trifluoroacetate group, resulting in different chemical properties and reactivity.

    1-Azetidin-3-yl-piperidin-4-ol di-trifluoroacetate: Similar structure but with additional trifluoroacetate groups, leading to different biological activities and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H17F3N2O3

Molecular Weight

270.25 g/mol

IUPAC Name

1-piperidin-4-ylazetidin-3-ol;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C8H16N2O.C2HF3O2/c11-8-5-10(6-8)7-1-3-9-4-2-7;3-2(4,5)1(6)7/h7-9,11H,1-6H2;(H,6,7)

InChI Key

AJEJZFXOABHJLO-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1N2CC(C2)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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